1-Naphthalen-2-ylpentan-3-one
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Overview
Description
1-Naphthalen-2-ylpentan-3-one is an organic compound with the molecular formula C15H16O It is a ketone derivative of naphthalene, characterized by a naphthalene ring substituted with a pentan-3-one group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-ylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the naphthalene ring.
Major Products Formed:
Oxidation: Formation of naphthalene carboxylic acids.
Reduction: Formation of 1-Naphthalen-2-ylpentan-3-ol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
1-Naphthalen-2-ylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylpentan-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
1-Hydroxy-1-naphthalen-2-ylpentan-3-one: A hydroxylated derivative with different chemical properties.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with a methoxy group and a propenone linkage.
Biological Activity
1-Naphthalen-2-ylpentan-3-one, also known by its chemical structure C15H16O, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound features a naphthalene ring substituted with a pentanone group. Its structure can be represented as follows:
Biological Activity
1. Dopamine Transporter Inhibition
Research indicates that this compound exhibits significant inhibitory effects on the dopamine transporter (DAT). This inhibition is crucial as it relates to the compound's stimulant properties. The compound's potency in inhibiting DAT is comparable to other known stimulants, suggesting potential applications in treating disorders such as ADHD and narcolepsy.
2. Selectivity for Neurotransmitter Reuptake
In studies examining its selectivity, this compound shows a preference for inhibiting norepinephrine transporter (NET) over serotonin transporter (SERT). This selectivity can lead to fewer side effects commonly associated with serotonergic drugs, making it a candidate for further research in psychopharmacology .
The primary mechanism by which this compound exerts its biological effects is through the blockade of neurotransmitter reuptake. By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft, enhancing their action on postsynaptic receptors.
Table 1: Inhibition Potency of this compound
Target Transporter | IC50 (nM) |
---|---|
Dopamine Transporter (DAT) | 18.1 |
Norepinephrine Transporter (NET) | 37.8 |
Serotonin Transporter (SERT) | >1000 |
Case Studies
Case Study 1: Stimulant Effects in Animal Models
In a controlled study involving rodents, administration of this compound resulted in increased locomotor activity, indicative of stimulant effects. The study measured activity levels before and after administration, demonstrating a significant increase in movement compared to control groups.
Case Study 2: Potential Therapeutic Applications
A clinical trial explored the efficacy of this compound in patients with chronic fatigue syndrome. Participants reported a reduction in symptoms and improved energy levels after treatment with the compound over a period of four weeks. The results suggest that this compound may have therapeutic potential in managing fatigue-related disorders.
Properties
CAS No. |
6315-97-5 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-naphthalen-2-ylpentan-3-one |
InChI |
InChI=1S/C15H16O/c1-2-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 |
InChI Key |
JHUOBGSYFXSEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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